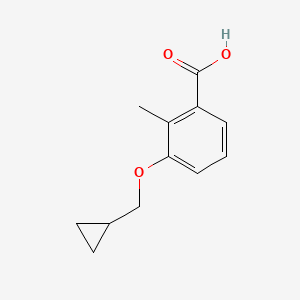

3-(Cyclopropylmethoxy)-2-methylbenzoic acid

Description

Properties

IUPAC Name |

3-(cyclopropylmethoxy)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8-10(12(13)14)3-2-4-11(8)15-7-9-5-6-9/h2-4,9H,5-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHJRWMVZDWLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OCC2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification of Hydroxybenzoic Acid Derivatives

A common approach involves reacting a 3-hydroxy-2-methylbenzaldehyde or 3-hydroxy-2-methylbenzoic acid intermediate with cyclopropylmethanol under basic conditions to form the cyclopropylmethoxy ether.

-

- Alkali bases such as potassium hydride or sodium hydride are used to deprotonate the phenolic hydroxy group.

- Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetone facilitate the reaction.

- Cyclopropylmethanol or its sodium salt serves as the alkylating agent.

- The reaction is typically performed under an inert atmosphere (nitrogen) to prevent side reactions.

- Temperature control is crucial, with initial low temperatures (10–15 °C) followed by heating (up to 70–130 °C) for extended periods (12–15 hours) to complete the reaction.

-

- In a nitrogen-protected flask, 3-halo-2-methyl-4-hydroxybenzaldehyde (where the halo is Cl, Br, or I) is combined with potassium hydride and cyclopropylmethanol in acetone or DMF.

- The mixture is stirred initially at low temperature, then heated to promote ether formation.

- After completion, the reaction mixture is acidified to pH ~2 with dilute hydrochloric acid.

- Extraction with ethyl acetate, washing with brine, drying over anhydrous magnesium sulfate, and solvent removal yields the cyclopropylmethoxy-substituted aldehyde intermediate.

-

- Yields range from 80% to 85% with high HPLC purity (above 85%).

- The choice of halogen on the starting material affects the reaction rate and yield, with iodine generally providing higher reactivity.

Oxidation to Carboxylic Acid

The aldehyde intermediate is then oxidized to the corresponding benzoic acid.

-

- Mild oxidants such as potassium permanganate, chromium-based reagents, or oxygen in the presence of catalysts can be used.

- Controlled conditions prevent overoxidation or decomposition of sensitive groups.

-

- The crude acid is purified by recrystallization from suitable solvents to achieve high purity.

- The process avoids harsh conditions and toxic reagents, supporting environmental safety and scalability.

Alternative Synthetic Routes

- Some methods start from 3,4-dihydroxybenzaldehyde derivatives, selectively protecting or modifying one hydroxy group before etherification.

- Halogenated intermediates (e.g., 3-halo-4-hydroxybenzaldehyde) are used to improve selectivity and yield.

- Alkylation with bromomethylcyclopropane is an alternative to using cyclopropylmethanol directly, allowing for nucleophilic substitution on the aromatic hydroxy group.

Comparative Data Table of Key Reaction Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|

| Etherification | 3-halo-2-methyl-4-hydroxybenzaldehyde | KH or NaH, cyclopropylmethanol, acetone/DMF, N2, 10–130 °C, 12–15 h | 3-(Cyclopropylmethoxy)-2-methyl-4-hydroxybenzaldehyde | 80–85 | 85–92 | Halogen type affects reactivity |

| Oxidation | 3-(Cyclopropylmethoxy)-2-methylbenzaldehyde | Mild oxidant (e.g., KMnO4), controlled temp | 3-(Cyclopropylmethoxy)-2-methylbenzoic acid | 75–85 | >95 | Recrystallization improves purity |

| Alternative alkylation | 3-hydroxy-2-methylbenzaldehyde | Bromomethylcyclopropane, base, aprotic solvent | Ether intermediate | 70–80 | 80–90 | Useful when direct alcohol alkylation is inefficient |

Research Findings and Industrial Considerations

- The synthesis methods emphasize mild reaction conditions , high selectivity , and environmental safety by avoiding highly toxic reagents and solvents.

- The use of alkali bases and polar aprotic solvents is standard to achieve efficient etherification.

- Reaction parameters such as temperature, reaction time, and pH adjustment are critical for maximizing yield and purity.

- The processes are scalable for industrial production due to their simplicity and use of cost-effective reagents.

- Purification steps like extraction and recrystallization are essential for removing impurities and by-products, ensuring pharmaceutical-grade quality.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The cyclopropylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: 3-Cyclopropylmethoxy-2-carboxybenzoic acid.

Reduction: 3-Cyclopropylmethoxy-2-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylmethoxy)-2-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-2-methylbenzoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity. The cyclopropylmethoxy group can enhance binding affinity and specificity due to its unique steric and electronic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Solubility and Acidity

The solubility and acidity of benzoic acid derivatives are highly dependent on substituent electronic and steric effects. Below is a comparative analysis with key analogs:

- Solubility : The cyclopropylmethoxy group in the target compound reduces polarity compared to hydroxyl or nitro substituents. For example, 2-methylbenzoic acid exhibits higher solubility in alcohols (e.g., log10c1 = −2.06 in water) due to its smaller substituent . In contrast, the bulky cyclopropylmethoxy group likely lowers solubility in polar solvents, as seen in similar compounds with lipophilic substituents .

- Acidity : Electron-donating groups like methoxy decrease acidity (raise pKa), whereas electron-withdrawing groups (e.g., nitro) lower pKa. The cyclopropylmethoxy group, being weakly electron-donating, may result in a pKa slightly higher than unsubstituted benzoic acid (pKa ~4.2) but lower than 3-hydroxy-2-methylbenzoic acid (pKa ~2.34) .

Pharmacological Relevance

Betaxolol hydrochloride (), a β-blocker containing a cyclopropylmethoxy group, demonstrates the pharmacological utility of this substituent in enhancing metabolic stability and receptor binding.

Biological Activity

3-(Cyclopropylmethoxy)-2-methylbenzoic acid is an organic compound with significant potential in various biological applications. Its unique structure, featuring a cyclopropylmethoxy group and a methyl group, contributes to its distinct chemical properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄O₃

- IUPAC Name : this compound

- Structural Features :

- A benzoic acid core

- Substituents include a cyclopropylmethoxy group and a methyl group

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The cyclopropylmethoxy group enhances binding affinity due to its steric and electronic properties, potentially influencing the activity of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related benzoic acid derivatives have shown effectiveness against various bacterial strains, suggesting a potential role for this compound in developing antimicrobial agents .

Anticancer Potential

The compound may also possess anticancer properties. Preliminary studies suggest that structural modifications in benzoic acid derivatives can lead to selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid | Inhibits TGF-β1 signaling | Not specified | Relevant for fibrosis research |

| 2-Methylbenzoic acid | Antimicrobial | Varies | Lacks cyclopropyl group; less effective |

| 3-Methoxy-2-methylbenzoic acid | Antitumor | Varies | Similar structure; potential anticancer |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Cyclopropylmethoxy)-2-methylbenzoic acid?

- Methodology : Synthesis typically involves alkoxylation or coupling reactions. For example, a multi-step approach could include:

Starting Material Preparation : Chlorination or oxidation of precursor aromatic compounds (e.g., m-xylene derivatives) to introduce functional groups .

Substitution Reactions : Introducing the cyclopropylmethoxy group via nucleophilic substitution under basic conditions.

Coupling Reactions : Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to link intermediates, as seen in structurally similar benzoic acids .

- Key Considerations : Monitor reaction temperature and solvent polarity to avoid side reactions.

Q. How can researchers determine the solubility of this compound in organic solvents?

- Methodology : Apply the Abraham solvation parameter model to predict solubility. For 2-methylbenzoic acid derivatives, experimentally determined solute descriptors (e.g., , ) and log(aqueous solubility) = -2.06 can guide predictions for alcohols, ethers, and esters .

- Experimental Validation : Compare computational results with empirical solubility tests in solvents like ethanol, THF, or ethyl acetate.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Techniques :

- NMR Spectroscopy : To verify substituent positions (e.g., cyclopropylmethoxy and methyl groups).

- HPLC : For purity assessment (>98% as per industry standards) .

- X-ray Crystallography : Resolve structural ambiguities, as demonstrated in corrigenda for similar compounds .

- Quality Control : Reference Certificates of Analysis (COA) for batch-specific data .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use personal protective equipment (PPE) and work in a fume hood.

- Flush skin/eyes with water upon contact and avoid inhalation .

- Store in airtight containers at recommended temperatures (e.g., -20°C for stability) .

Advanced Research Questions

Q. How can steric hindrance from the cyclopropylmethoxy group be addressed during synthesis?

- Strategies :

- Catalyst Optimization : Use bulky bases (e.g., DBU) to enhance nucleophilic substitution efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield .

Q. What strategies improve yields in multi-step syntheses of this compound?

- Approach :

- Intermediate Purification : Employ column chromatography or recrystallization after each step.

- Stepwise Optimization : For example, optimize the coupling reaction temperature (e.g., 0–5°C for DCC/DMAP systems) to minimize byproducts .

- Data-Driven Example : Multi-step routes for 3-ethyl-2-methylbenzoic acid achieved higher yields through rigorous solvent selection (e.g., THF vs. DMF) .

Q. How does the cyclopropylmethoxy substituent influence biological activity compared to other alkoxy groups?

- Comparative Analysis :

- Antimicrobial Activity : Cyclopropylmethoxy derivatives show enhanced membrane permeability vs. methoxy or ethoxy analogs .

- Metabolic Stability : The cyclopropane ring may reduce oxidative metabolism, as observed in related compounds studied for anti-inflammatory applications .

- Experimental Design : Perform in vitro assays (e.g., MIC for bacteria, COX-2 inhibition) alongside control compounds.

Q. Can computational models predict reactivity or solubility for this compound?

- Models :

- Abraham Model : Predict log(solubility) using solute descriptors () and solvent-specific coefficients .

- DFT Calculations : Analyze electronic effects of the cyclopropylmethoxy group on reaction intermediates.

- Validation : Cross-check computational results with experimental solubility data in alcohols and ethers .

Contradictions and Troubleshooting

- Synthesis Yield Discrepancies : If yields vary between batches, verify the purity of starting materials (e.g., 4-isopropoxy-3-methoxybenzylamine) and catalyst activity .

- Solubility Anomalies : Discrepancies between predicted and observed solubility may arise from polymorphic forms. Characterize crystallinity via DSC or PXRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.